molecular formula C22H22N4O3 B10999565 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B10999565
M. Wt: 390.4 g/mol
InChI Key: OCFUMYARSRYAEO-UHFFFAOYSA-N
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Description

"N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide" is a synthetic small molecule featuring a hybrid structure combining an indole moiety and a phthalazinone core linked via an acetamide bridge. The indole group, a privileged scaffold in medicinal chemistry, is substituted with a 2-methoxyethyl chain at the N1 position, which likely enhances solubility and pharmacokinetic properties.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C22H22N4O3/c1-25-22(28)16-7-4-3-6-15(16)19(24-25)14-21(27)23-18-8-5-9-20-17(18)10-11-26(20)12-13-29-2/h3-11H,12-14H2,1-2H3,(H,23,27)

InChI Key

OCFUMYARSRYAEO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and phthalazine derivatives. The key steps in the synthesis may involve:

    N-alkylation: Introduction of the 2-methoxyethyl group to the indole nitrogen.

    Acylation: Formation of the acetamide linkage.

    Cyclization: Formation of the phthalazinone ring.

The reaction conditions usually require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes. The reactions are typically carried out under inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Automated synthesis: To reduce human error and increase efficiency.

    Purification techniques: Such as recrystallization, chromatography, and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. For example, indole derivatives have been shown to inhibit cancer cell growth through various mechanisms:

  • Inhibition of Cell Proliferation : Indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Targeting Kinases : Some indole-based compounds act as kinase inhibitors, disrupting cancer cell signaling pathways.

A study demonstrated that a related compound exhibited significant growth inhibition in various cancer cell lines, suggesting that the target compound may share similar properties .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Indole derivatives are often evaluated for their ability to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies have indicated that certain indole compounds can effectively bind to these enzymes, leading to reduced inflammation .

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. The synthesis of similar compounds has been associated with promising results against various bacterial strains. For instance, a study on N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides showed effective antimicrobial activity against several pathogens .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Formation of Indole Derivative : Starting from 2-methoxyethylamine and 5-bromoindole.
  • Condensation Reaction : The indole derivative is then reacted with an appropriate phthalazinone derivative under acidic conditions to yield the target compound.

Characterization Techniques

The synthesized compound is characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.
  • Mass Spectrometry (MS) : To determine molecular weight and purity.

Case Study 1: Anticancer Activity Evaluation

A study focused on the anticancer activity of related indole derivatives showed that compounds with similar structures could inhibit cell growth in human cancer cell lines by over 70%. This suggests that this compound may exhibit comparable efficacy .

Case Study 2: Inflammatory Response Modulation

Research involving molecular docking simulations indicated that indole derivatives could effectively inhibit COX enzymes, leading to a reduction in inflammatory markers in vitro. This positions this compound as a candidate for further exploration in anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:

    Inhibition: Blocking the activity of specific enzymes or receptors.

    Activation: Enhancing the activity of certain proteins or pathways.

    Modulation: Altering the expression or function of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Name/ID Core Structure Substituents/Modifications Reported Biological Activity Key References
Target Compound Indole-phthalazinone acetamide 1-(2-Methoxyethyl)-indol-4-yl; 3-methyl-4-oxo-phthalazine Not explicitly reported (inferred potential for CNS or enzyme modulation)
Quinazolinone Acetamide (Compound 1, ) Quinazolinone acetamide 2,4-Dichlorophenylmethyl; 2,4-dioxo-quinazoline Anticonvulsant activity
Oxadiazole-Sulfanyl Acetamides (8a-w, ) Indole-oxadiazole acetamide 5-(Indol-3-ylmethyl)-1,3,4-oxadiazole; sulfanyl linkage Synthetic focus (potential antimicrobial applications inferred)
Dichlorophenyl-Pyrazolyl Acetamide () Pyrazolyl acetamide 3,4-Dichlorophenyl; 1,5-dimethyl-3-oxo-2-phenyl-pyrazole Structural studies (hydrogen-bonding motifs)
Coumarin-Indole Acetamide (Compound K, ) Coumarin-indole acetamide 4-Methyl-2-oxo-chromen-7-yl; 2-oxo-indol-3-ylidene Not explicitly reported (coumarins linked to anticoagulant activity)
Melatonin Derivative (Compound 5, ) Indole-triazole acetamide 5-Methoxy-indol-3-yl; 5-mercapto-4-phenyl-triazole Not explicitly reported (melatonin analogs for sleep regulation inferred)

Structural and Functional Insights

Core Heterocycles: The target compound’s phthalazinone core distinguishes it from quinazolinone () and coumarin () derivatives. Compounds with oxadiazole () or triazole () heterocycles prioritize metabolic stability and ligand efficiency, whereas the target’s phthalazinone may prioritize conformational rigidity .

Substituent Effects: The 2-methoxyethyl group on the indole nitrogen in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 3,4-dichlorophenyl in ) . Methyl and oxo groups on the phthalazinone may modulate electron density, influencing interactions with hydrophobic enzyme pockets, similar to the 2,4-dioxo group in ’s quinazolinone .

Synthetic Routes: The target compound’s synthesis likely involves amide coupling between a phthalazinone acetic acid derivative and a 1-(2-methoxyethyl)-indol-4-amine, analogous to carbodiimide-mediated methods in . In contrast, oxadiazole-containing analogs () require thiol-alkylation steps, which introduce sulfanyl linkages absent in the target .

Pharmacological Potential: While the target’s indole-phthalazinone hybrid lacks explicit activity data, structurally related compounds exhibit diverse bioactivity. For example, quinazolinone acetamides () show anticonvulsant effects, and coumarin-indole hybrids () may target blood coagulation pathways .

Biological Activity

Overview of the Compound

Chemical Structure : The compound is a hybrid molecule that combines an indole moiety with a phthalazinone structure. This combination may impart unique biological properties due to the diverse pharmacological profiles associated with both structural components.

Molecular Formula : The molecular formula can be inferred as C16H18N2O3, based on its described components.

Anticancer Properties

Indole derivatives are known for their anticancer activities. Research has shown that many indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Case Study : A study demonstrated that certain indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Phthalazinones have been studied for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and mediators, which suggests potential therapeutic applications in inflammatory diseases.

Research Findings : A related compound showed inhibition of nitric oxide production in macrophages, indicating a possible pathway through which phthalazinone derivatives exert anti-inflammatory effects.

Neuroprotective Activity

Some indole derivatives have demonstrated neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative disorders.

Antimicrobial Activity

Indole-based compounds have also been investigated for their antimicrobial properties. Several studies reported that these compounds exhibit activity against a range of bacteria and fungi, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Data Tables

Activity Type Compound Class Mechanism Reference
AnticancerIndole DerivativesPI3K/Akt pathway modulation
Anti-inflammatoryPhthalazinonesInhibition of NO production
NeuroprotectiveIndole DerivativesProtection against oxidative stress
AntimicrobialIndole DerivativesDisruption of cell membranes

Q & A

Q. What are the recommended synthetic strategies for preparing N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide?

Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the indole core. For example, 1H-indole derivatives can be synthesized via cyclization of substituted anilines with α,β-unsaturated ketones.
  • Step 2: Functionalization of the indole nitrogen with a 2-methoxyethyl group using alkylation agents (e.g., 2-methoxyethyl chloride) under basic conditions .
  • Step 3: Coupling the phthalazinone moiety. A common approach involves activating the carboxylic acid derivative (e.g., via CDI or DCC coupling) with the indole-ethylamine intermediate .
  • Step 4: Final purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.
    Key Validation: Monitor reactions via TLC and confirm structures using 1^1H-NMR and 13^{13}C-NMR. HRMS is critical for verifying molecular ion peaks .

Q. How should researchers characterize the structural integrity of this compound?

Answer: A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H-NMR: Identify protons on the indole ring (δ 7.0–7.5 ppm), methoxyethyl group (δ ~3.3–3.5 ppm), and phthalazinone carbonyl (δ ~12 ppm for NH).
    • 13^{13}C-NMR: Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the phthalazinone ring .
  • High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks) with <2 ppm error .
  • X-ray Crystallography (if applicable): Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to identify transition states and intermediates, reducing trial-and-error experimentation. For example, simulate the coupling step between indole and phthalazinone moieties to predict optimal conditions (e.g., solvent, temperature) .
  • Machine Learning (ML): Train models on existing reaction data (e.g., yields, substituent effects) to predict successful synthetic routes or side reactions.
  • Solvent Optimization: COSMO-RS calculations can predict solvent compatibility for recrystallization or reaction steps .

Q. How do structural modifications (e.g., substituents on indole/phthalazinone) influence biological activity?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Indole Substituents: Replace the 2-methoxyethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding.
    • Phthalazinone Modifications: Introduce electron-withdrawing groups (e.g., nitro) at the 3-methyl position to enhance electrophilicity and interaction with biological targets .
  • Experimental Design: Synthesize analogs (e.g., 10j–10m in ), test in vitro bioactivity (e.g., anticancer assays), and correlate results with electronic (Hammett σ) or steric (Taft) parameters.

Q. How can researchers resolve contradictions in biological data (e.g., varying IC50_{50}50​ values across studies)?

Answer:

  • Control Variables: Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time).
  • Data Normalization: Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-laboratory variability.
  • Mechanistic Profiling: Combine phenotypic assays with target-specific studies (e.g., kinase inhibition profiling) to identify off-target effects that may explain discrepancies .

Q. What advanced separation techniques are recommended for purifying this compound?

Answer:

  • Membrane Technologies: Use nanofiltration membranes to remove low-MW impurities while retaining the target compound .
  • Preparative HPLC: Employ C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) for high-purity isolation (>98%).
  • Chiral Separation (if applicable): Use amylose-based chiral stationary phases for resolving enantiomers .

Methodological Resources

  • Synthesis Protocols: Refer to coupling strategies in .
  • Computational Tools: ICReDD’s reaction path search methods and PubChem’s physicochemical datasets (exclude BenchChem per user instructions) .
  • Biological Assays: Anticancer activity protocols from ; kinase inhibition assays from .

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